

# SJ45566: A PROTAC-Based LCK Degrader for T-Cell Acute Lymphoblastic Leukemia

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### **An In-depth Technical Guide**

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

**SJ45566** is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] By hijacking the body's own ubiquitin-proteasome system, **SJ45566** offers a novel therapeutic strategy for diseases driven by LCK, such as T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][3][4] This document provides a comprehensive technical overview of **SJ45566**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

## Introduction to LCK and PROTAC Technology

Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa protein and a member of the Src family of kinases, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell activation. [5][6] Dysregulation and constitutive activation of LCK are implicated in the pathogenesis of a subset of T-ALL.[3][4]

PROTACs are heterobifunctional molecules that represent a revolutionary approach in pharmacology.[7][8] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9][10] This

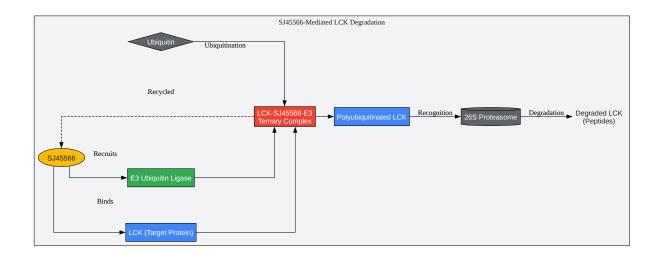


proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][9] Unlike traditional inhibitors that require continuous occupancy of an active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[9][11]

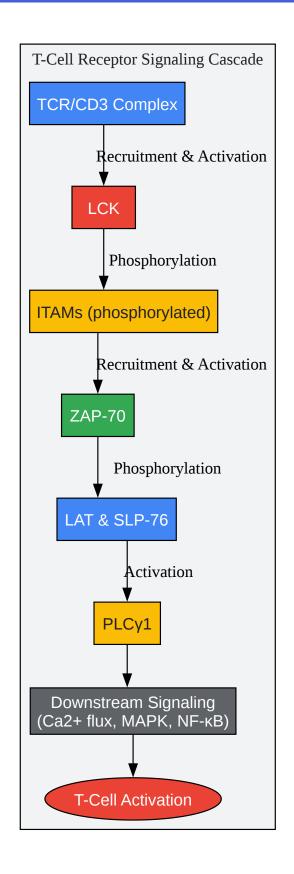
### SJ45566: Mechanism of Action

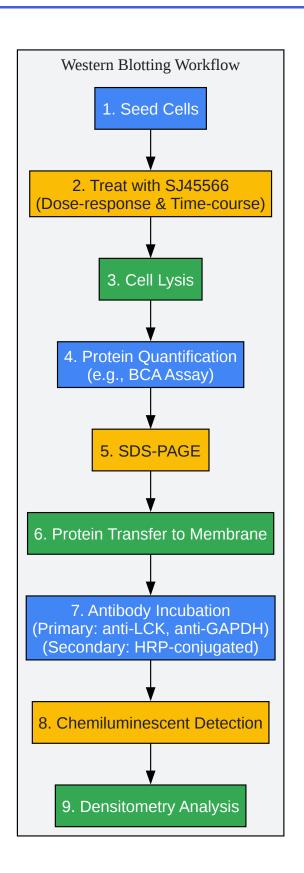
**SJ45566** functions by forming a ternary complex between LCK and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to LCK. The polyubiquitinated LCK is then recognized and degraded by the proteasome, leading to a reduction in total LCK protein levels and subsequent downstream signaling.











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